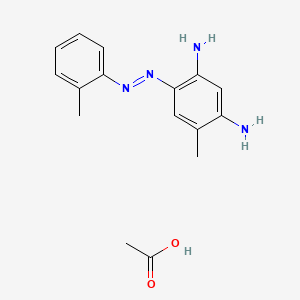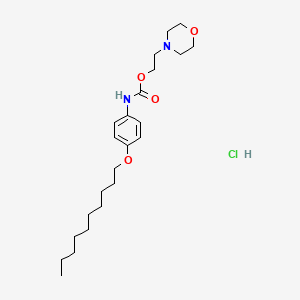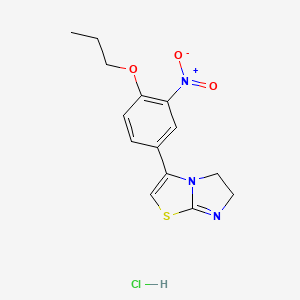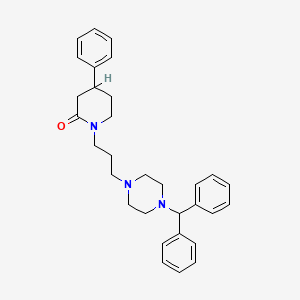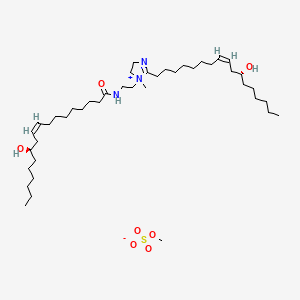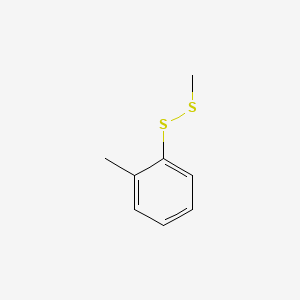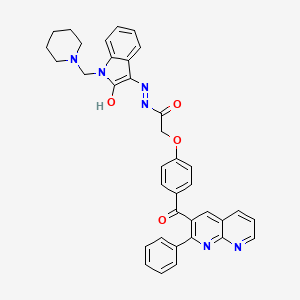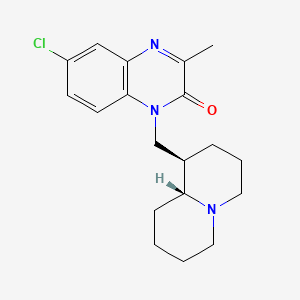
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound is characterized by the presence of a chlorine atom, a methyl group, and an octahydroquinolizinylmethyl group, making it a unique and potentially valuable molecule in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic or basic conditions.
Chlorination: Introduction of the chlorine atom can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The methyl group can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Octahydroquinolizinylmethyl Group: This step may involve nucleophilic substitution or other coupling reactions to attach the bulky group to the quinoxaline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoxalin-2(1H)-one: The parent compound without the chlorine, methyl, and octahydroquinolizinylmethyl groups.
6-Chloroquinoxalin-2(1H)-one: Similar structure but lacks the methyl and octahydroquinolizinylmethyl groups.
3-Methylquinoxalin-2(1H)-one: Similar structure but lacks the chlorine and octahydroquinolizinylmethyl groups.
Uniqueness
The presence of the chlorine atom, methyl group, and octahydroquinolizinylmethyl group in Quinoxalin-2(1H)-one, 6-chloro-3-methyl-1-(octahydro-2H-quinolizin-1-ylmethyl)-, trans- makes it unique compared to its analogs
Properties
CAS No. |
97147-45-0 |
|---|---|
Molecular Formula |
C19H24ClN3O |
Molecular Weight |
345.9 g/mol |
IUPAC Name |
1-[[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methyl]-6-chloro-3-methylquinoxalin-2-one |
InChI |
InChI=1S/C19H24ClN3O/c1-13-19(24)23(18-8-7-15(20)11-16(18)21-13)12-14-5-4-10-22-9-3-2-6-17(14)22/h7-8,11,14,17H,2-6,9-10,12H2,1H3/t14-,17-/m1/s1 |
InChI Key |
ICABZNVYEWIPAF-RHSMWYFYSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)C[C@H]3CCCN4[C@@H]3CCCC4 |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)N(C1=O)CC3CCCN4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


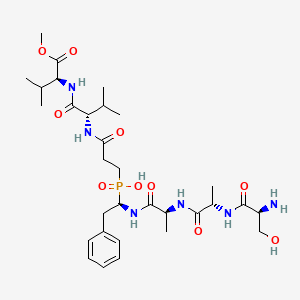
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-hexan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12732350.png)
